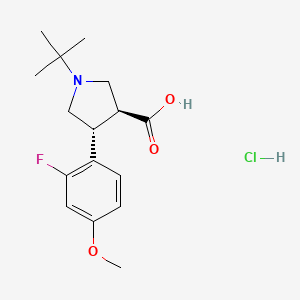
N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted benzoxepin ring fused with an oxirane (epoxide) and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide typically involves multiple steps:
Formation of the Benzoxepin Ring: The initial step often involves the cyclization of a suitable precursor to form the benzoxepin ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Epoxidation: The formation of the oxirane ring is typically carried out by reacting the benzoxepin derivative with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce the oxirane ring to a diol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles for Substitution: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for modifications that can tailor the material properties for specific applications.
Mechanism of Action
The mechanism by which N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide exerts its effects depends on its interaction with molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The chloro group and carboxamide moiety also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A precursor in the synthesis of the target compound.
Oxirane-2-carboxamide derivatives: Compounds with similar oxirane and carboxamide functionalities but different substituents on the benzoxepin ring.
Uniqueness
N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of the chloro group, oxirane ring, and carboxamide moiety in a single molecule allows for diverse chemical modifications and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-8-3-4-9-10(15-13(16)12-7-18-12)2-1-5-17-11(9)6-8/h3-4,6,10,12H,1-2,5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDAZOSQJBLNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Cl)OC1)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)

![6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2768922.png)
![8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768924.png)


![2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2768928.png)
![3-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2768929.png)
![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/new.no-structure.jpg)
![N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768934.png)


![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2768940.png)
